Oltipraz

Description

This compound has been used in trials studying the treatment and prevention of Lung Cancer, Liver Fibrosis, Liver Cirrhosis, and Non-alcoholic Fatty Liver Disease.

This compound is a synthetic dithiolethione with potential chemopreventive and anti-angiogenic properties. This compound induces phase II detoxification enzymes, such as glutathione S transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The induction of detoxification enzymes enhances the detoxification of certain cancer-causing agents, thereby enhancing their elimination and preventing carcinogen-induced DNA damages. Although the exact mechanism through which the anti-angiogenesis effect remains to be fully elucidated, this compound maybe able to modulate the expression of a number of angiogenic factors, thereby blocking the sustained and focal neovascularization in multiple tumor cell types.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Properties

IUPAC Name |

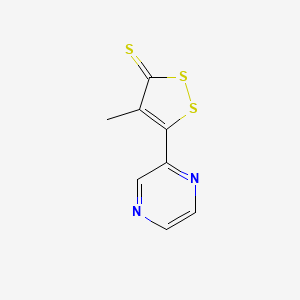

4-methyl-5-pyrazin-2-yldithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNAQFVBEHDJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SSC1=S)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021079 | |

| Record name | Oltipraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-21-1 | |

| Record name | Oltipraz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oltipraz [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064224211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oltipraz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oltipraz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oltipraz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oltipraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oltipraz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLTIPRAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N510JUL1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oltipraz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oltipraz: A Technical Guide to its Chemopreventive Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oltipraz, a substituted 1,2-dithiole-3-thione, has been extensively studied for its chemopreventive properties. Its primary mechanism of action revolves around the modulation of drug-metabolizing enzymes, a process orchestrated through the activation of the Keap1-Nrf2 signaling pathway. This leads to the induction of Phase II detoxification enzymes and, in some contexts, the inhibition of Phase I bioactivating enzymes. This guide provides an in-depth examination of these molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows involved.

Core Mechanism: Activation of the Keap1-Nrf2 Signaling Pathway

The cornerstone of this compound's chemopreventive activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound disrupts this interaction. It is thought to covalently modify specific cysteine residues on the Keap1 protein, leading to a conformational change that abrogates its ability to bind Nrf2. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf). The Nrf2-sMaf complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile Response Elements (EpREs) in the promoter regions of its target genes. This binding event initiates the transcription of a broad array of cytoprotective genes, most notably Phase II detoxification enzymes.

Caption: this compound-induced activation of the Nrf2 signaling pathway.

Modulation of Drug Metabolizing Enzymes

This compound exerts its chemopreventive effects primarily by shifting the balance between Phase I and Phase II enzymes.

2.1. Induction of Phase II Detoxification Enzymes The primary outcome of Nrf2 activation by this compound is the robust induction of Phase II enzymes. These enzymes conjugate carcinogens and their reactive metabolites with endogenous ligands (e.g., glutathione), rendering them more water-soluble and facilitating their excretion. This process effectively detoxifies and eliminates potential carcinogens before they can damage cellular macromolecules like DNA. Key enzymes induced by this compound include Glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs).

Table 1: Quantitative Data on this compound-Mediated Enzyme Induction

| Enzyme | Model System | This compound Dose | Fold Induction / Activity Change | Reference |

|---|---|---|---|---|

| NQO1 | Human Hepatoma (HepG2) Cells | 15 µM | ~2.5-fold increase in activity | |

| GST | Rat Liver | 0.75 mmol/kg (diet) | ~2.2-fold increase in activity | |

| GST | Healthy Human Volunteers | 125 mg/day (oral) | ~1.7-fold increase in lymphocyte GST activity | |

| NQO1 | Rat Liver | 0.75 mmol/kg (diet) | ~3.5-fold increase in activity |

| UGT | Rat Liver | 50 mg/kg (gavage) | ~1.5 to 2.0-fold increase in activity | |

2.2. Inhibition of Phase I Bioactivating Enzymes In addition to inducing detoxification pathways, this compound can also inhibit Phase I cytochrome P450 (CYP450) enzymes. These enzymes are often responsible for the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. By inhibiting key CYPs, such as CYP1A2 and CYP3A4, which are involved in activating aflatoxins and other carcinogens, this compound provides another layer of protection. This dual action—decreasing carcinogen activation while simultaneously increasing its detoxification—makes this compound a potent chemopreventive agent.

Table 2: Quantitative Data on this compound-Mediated Enzyme Inhibition

| Enzyme | Model System | This compound Concentration | % Inhibition / IC50 | Reference |

|---|---|---|---|---|

| CYP1A2 | Human Liver Microsomes | 25 µM | ~50% inhibition | |

| CYP3A4 | Human Liver Microsomes | 25 µM | ~40% inhibition |

| Aflatoxin B1 metabolism | Rat Liver Microsomes | 100 µM | >90% inhibition | |

Experimental Protocols & Methodologies

Evaluating the chemopreventive efficacy of this compound involves a series of standard in vitro and in vivo assays. A typical workflow for an in vitro study is outlined below.

Caption: A typical experimental workflow for in vitro analysis of this compound.

Detailed Methodology: Western Blot for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment: Plate HepG2 cells at a density of 2 x 10^6 cells per 100-mm dish. Allow cells to adhere for 24 hours. Treat cells with either vehicle (0.1% DMSO) or this compound (25 µM) for a time course (e.g., 0, 2, 4, 8 hours).

-

Nuclear and Cytoplasmic Fractionation: Following treatment, wash cells with ice-cold PBS. Use a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™) according to the manufacturer's instructions to separate protein fractions. Measure protein concentration using a BCA assay.

-

SDS-PAGE and Electrotransfer: Load 20-30 µg of protein from each fraction onto a 10% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with a secondary antibody (e.g., HRP-conjugated goat anti-rabbit, 1:5000 dilution) for 1 hour.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager. To ensure proper fractionation, probe the same membrane for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH). An increase in the Nrf2 signal in the nuclear fraction of this compound-treated cells compared to the control indicates successful translocation.

Summary of this compound's Multifaceted Action

The chemopreventive efficacy of this compound is not due to a single action but rather the synergistic combination of multiple mechanisms. The central event is the activation of Nrf2, which triggers a cascade of downstream effects. This is complemented by the direct inhibition of carcinogen-activating enzymes, creating a powerful, dual-pronged defense against chemical carcinogenesis.

Caption: this compound's integrated mechanism of chemoprevention.

An In-depth Technical Guide to the Nrf2 Activation Pathway by Oltipraz

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by the synthetic dithiolethione, Oltipraz. Nrf2 is a master regulator of the cellular antioxidant and cytoprotective response, making it a key target for therapeutic intervention in a range of diseases characterized by oxidative stress. This compound has been identified as a potent activator of this pathway. This document details the core mechanism of this compound-mediated Nrf2 activation, presents quantitative data on its efficacy, provides detailed protocols for key experimental assays, and includes visualizations of the signaling pathway and experimental workflows.

Introduction to the Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1]

Upon exposure to electrophilic or oxidative stress, specific cysteine residues within Keap1 are modified. This modification leads to a conformational change in the Keap1 protein, disrupting its ability to ubiquitinate Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis and drug metabolism.[1][2]

This compound: A Potent Activator of the Nrf2 Pathway

This compound (4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione) is a synthetic compound initially developed as an antischistosomal agent.[3] Subsequent research revealed its potent cancer chemopreventive properties, which are largely attributed to its ability to activate the Nrf2 signaling pathway.[4]

Chemical Structure of this compound:

-

Molar Mass: 226.34 g/mol

-

InChI Key: CKNAQFVBEHDJQV-UHFFFAOYSA-N[6]

This compound is a dithiolethione, a class of compounds known to be reactive towards thiols.[7] This reactivity is central to its mechanism of Nrf2 activation.

Mechanism of Action

This compound is believed to activate the Nrf2 pathway primarily through the modification of reactive cysteine residues on Keap1. While the precise cysteine residues targeted by this compound have not been definitively elucidated in all studies, the modification is thought to induce a conformational change in Keap1 that inhibits its ability to target Nrf2 for degradation.[7] Some studies suggest that dithiolethiones like this compound may induce the formation of intermolecular disulfide bonds between Keap1 molecules at cysteine residues Cys273 and Cys288.[7] Other research points to the potential involvement of reactive oxygen species (ROS) generation as an indirect mechanism of Nrf2 activation by dithiolethiones.[8]

The following diagram illustrates the proposed mechanism of Nrf2 activation by this compound:

Quantitative Data on this compound-Mediated Nrf2 Activation

The efficacy of this compound as an Nrf2 activator has been demonstrated in both in vivo and in vitro models. This section summarizes key quantitative data from published studies.

In Vivo Nrf2 Target Gene Induction

Studies in mice have shown a dose-dependent induction of Nrf2 target genes in the liver following this compound administration.

| Dose of this compound (mg/kg) | Fold Induction of Nqo1 mRNA (Mean ± SEM) |

| 50 | ~2.0 ± 0.3 |

| 100 | ~3.0 ± 0.5 |

| 150 | ~3.5 ± 0.6 |

| 200 | ~4.0 ± 0.7 |

| 250 | ~4.5 ± 0.8 |

| Table 1: Dose-dependent induction of Nqo1 mRNA in the liver of C57BL/6 mice treated with this compound for 4 days. Data is adapted from Merrell et al., 2008. |

In Vitro Nrf2 Activation

While specific dose-response and time-course data for this compound in cell culture are not as readily available in the form of comprehensive tables, numerous studies confirm its activity. For instance, this compound has been shown to induce Nrf2-dependent gene expression in human hepatoma HepG2 cells and other cell lines.[2][9] It has also been shown to prevent high glucose-induced oxidative stress and apoptosis in RSC96 Schwann cells through the Nrf2/NQO1 signaling pathway.[10]

| Concentration of this compound (µM) | Fold Induction of ARE-Luciferase Activity (Hypothetical) | Fold Induction of HMOX1 mRNA (Hypothetical) | Fold Induction of NQO1 Protein (Hypothetical) |

| 1 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.3 ± 0.1 |

| 5 | 3.2 ± 0.4 | 4.5 ± 0.6 | 2.8 ± 0.3 |

| 10 | 5.8 ± 0.7 | 8.2 ± 1.1 | 5.1 ± 0.6 |

| 25 | 8.5 ± 1.0 | 12.1 ± 1.5 | 7.9 ± 0.9 |

| 50 | 10.2 ± 1.3 | 15.3 ± 2.0 | 9.8 ± 1.2 |

| Table 2: Hypothetical in vitro dose-response data for this compound-mediated Nrf2 activation in a human cell line (e.g., HepG2) after 24 hours of treatment. These values are for illustrative purposes and should be experimentally determined. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activation of the Nrf2 pathway by this compound.

ARE-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of Nrf2.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding: Seed HepG2 cells into a 96-well white, clear-bottom plate at a density of 3.5 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Transfection: Transfect the cells with an ARE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of ARE-luciferase activity by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated cells.

Western Blot for Nuclear Nrf2 Accumulation

This technique is used to visualize and quantify the translocation of Nrf2 to the nucleus.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment: Plate HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (e.g., 25 µM) for various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic and hypertonic buffers.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) from each nuclear extract onto a 10% SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 (1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Perform densitometric analysis of the Nrf2 bands using image analysis software. Normalize the Nrf2 signal to a nuclear loading control (e.g., Lamin B1 or Histone H3).

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This method is used to measure the mRNA expression levels of Nrf2 target genes such as HMOX1 and NQO1.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment: Plate HepG2 cells in 6-well plates and treat with this compound (e.g., 25 µM) for various time points (e.g., 0, 4, 8, 12, 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR:

-

Perform qPCR using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Use a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt) and then normalize to the vehicle-treated control (ΔΔCt).

-

The fold change in gene expression is calculated as 2-ΔΔCt.

-

Conclusion

This compound is a well-characterized and potent activator of the Nrf2 signaling pathway. Its mechanism of action, involving the modification of Keap1 and subsequent stabilization of Nrf2, leads to the transcriptional induction of a broad range of cytoprotective genes. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and other potential Nrf2 activators. Further research to precisely identify the specific Keap1 cysteine residues targeted by this compound and to gather more comprehensive in vitro dose-response and time-course data will continue to enhance our understanding of this important therapeutic agent and its role in combating diseases associated with oxidative stress.

References

- 1. The Nrf2 Activator this compound Also Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2 the Rescue: Effects of the Antioxidative/Electrophilic Response on the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound ameliorates the progression of steatohepatitis in Nrf2-null mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H6N2S3) [pubchemlite.lcsb.uni.lu]

- 6. CAS 64224-21-1: this compound | CymitQuimica [cymitquimica.com]

- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The activation of the Nrf2/ARE pathway in HepG2 hepatoma cells by phytochemicals and subsequent modulation of phase II and antioxidant enzyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Prevents High Glucose-Induced Oxidative Stress and Apoptosis in RSC96 Cells through the Nrf2/NQO1 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Oltipraz-Mediated Induction of Phase II Detoxification Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oltipraz, a synthetic dithiolethione, is a potent inducer of Phase II detoxification enzymes, which play a crucial role in protecting cells from the damaging effects of electrophiles and reactive oxygen species. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-mediated enzyme induction, with a primary focus on the Keap1-Nrf2 signaling pathway. It includes a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development who are investigating the chemopreventive and cytoprotective properties of this compound and other Nrf2 activators.

Introduction

This compound [4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione] was initially developed as an antischistosomal agent but has garnered significant attention for its potent cancer chemopreventive properties.[1] Its protective effects are largely attributed to its ability to induce the expression of a battery of Phase II detoxification enzymes.[1] These enzymes, including Glutathione (B108866) S-Transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs), catalyze the conjugation and subsequent elimination of a wide range of carcinogens and other toxic compounds.[2][3]

The induction of these cytoprotective genes by this compound is primarily mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4] This guide will delve into the molecular intricacies of this process, providing quantitative data on enzyme induction, detailed experimental methodologies, and visual representations of the key pathways involved.

The Keap1-Nrf2 Signaling Pathway: The Core Mechanism of this compound Action

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its cellular levels low.[3] this compound, being an electrophilic compound, is thought to react with specific cysteine residues on Keap1.[4] This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[3]

Consequently, newly synthesized Nrf2 is no longer targeted for degradation and can translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a cis-acting enhancer sequence present in the promoter region of numerous Phase II enzyme genes.[5] This binding event initiates the transcription of a wide array of cytoprotective genes, leading to an enhanced cellular defense capacity.[5]

While the Keap1-Nrf2-ARE pathway is the principal mechanism, some studies suggest that this compound may also influence other signaling pathways, such as those involving CCAAT/enhancer-binding protein-beta (C/EBPβ), which can also contribute to the induction of certain GST isoforms.[2][6]

Quantitative Data on Phase II Enzyme Induction by this compound

The following tables summarize the quantitative effects of this compound on the induction of key Phase II detoxification enzymes from various published studies.

Table 1: In Vitro Studies

| Cell Line | Enzyme | This compound Concentration (µM) | Fold Induction / Effect | Reference |

| Human colon adenocarcinoma HT29 | GST | 100 | 3-fold increase in activity | [7] |

| Human colon adenocarcinoma HT29 | NQO1 (DT-diaphorase) | 100 | 2-fold increase in activity | [7] |

| Murine Hepatoma Hepa 1c1c7 | NQO1 | 14.4 ± 1.3 | CD (Concentration to double activity) | [8] |

| Murine Hepatoma (ARE-luciferase) | ARE-luciferase activity | 35.8 ± 2.8 | CD (Concentration to double activity) | [8] |

Table 2: In Vivo Studies (Animal Models)

| Animal Model | Tissue | Enzyme | This compound Dose | Fold Induction / Effect | Reference |

| Rat | Liver | GST Ya mRNA | 75 mg/kg daily for 3 days | 2-2.4-fold increase | [3] |

| Rat | Liver | NQO1 (QOR) mRNA | 75 mg/kg daily for 3 days | 1.6-2.8-fold increase | [3] |

| Rat | Liver | UGT2B1 mRNA | 75 mg/kg daily for 3 days | 4-6-fold increase | [3] |

| Rat | Liver | UGT1A6 mRNA | 75 mg/kg daily for 3 days | 4-10-fold increase | [3] |

| C57BL/6 Mice | Liver | Nqo1 mRNA | 150 mg/kg | 22-fold increase | [3] |

Table 3: Human Clinical Trials

| Population | Intervention | Biomarker | Effect | Reference |

| Residents of Qidong, China | 125 mg this compound daily | Urinary aflatoxin-mercapturic acid | 2.6-fold increase in median excretion | [9][10] |

| Residents of Qidong, China | 500 mg this compound weekly | Serum aflatoxin-albumin adducts | Significant diminution in adduct levels | [10] |

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the induction of Phase II enzymes by this compound.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines for in vitro studies include human hepatoma (HepG2), human colon adenocarcinoma (HT29), and murine hepatoma (Hepa 1c1c7) cells.

-

Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., Dulbecco's Modified Eagle's Medium or Roswell Park Memorial Institute 1640 medium) supplemented with fetal bovine serum (10%), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to achieve the desired final concentrations for treating the cells. Control cells are treated with the vehicle alone. The duration of treatment can vary depending on the experimental endpoint, but a 24-48 hour incubation period is common for assessing enzyme induction.

Western Blot Analysis for Nrf2 and Phase II Enzymes

This protocol is used to determine the protein levels of Nrf2 and induced Phase II enzymes.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., anti-Nrf2, anti-NQO1, anti-GST).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software. A loading control protein, such as β-actin or GAPDH, is used to normalize the data.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of Phase II enzyme genes.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity can be assessed by gel electrophoresis.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR: The qPCR reaction is performed using a qPCR instrument, a SYBR Green or TaqMan-based master mix, and gene-specific primers for the target genes (e.g., NQO1, GSTA1, UGT1A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Enzyme Activity Assays

These spectrophotometric assays measure the functional activity of induced Phase II enzymes.

-

Glutathione S-Transferase (GST) Activity Assay:

-

Prepare cell or tissue lysates.

-

The assay mixture contains a buffer (e.g., potassium phosphate (B84403) buffer), reduced glutathione (GSH), and a substrate such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

-

The reaction is initiated by adding the lysate.

-

The GST-catalyzed conjugation of GSH to CDNB results in the formation of a product that absorbs light at 340 nm.

-

The increase in absorbance is monitored over time using a spectrophotometer.

-

Enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.

-

-

NAD(P)H:quinone oxidoreductase 1 (NQO1) Activity Assay:

-

Prepare cell or tissue lysates.

-

The assay mixture contains a buffer, a source of NAD(P)H, and a quinone substrate such as menadione (B1676200) or dichlorophenolindophenol (DCPIP).

-

The reaction is initiated by adding the lysate.

-

The NQO1-catalyzed two-electron reduction of the quinone substrate is measured by the decrease in absorbance of NAD(P)H at 340 nm or the reduction of a chromogenic substrate.

-

The NQO1-specific activity is determined by comparing the reaction rate in the absence and presence of a specific NQO1 inhibitor, such as dicoumarol.

-

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. Differential effects of the oxidized metabolites of this compound on the activation of CCAAT/enhancer binding protein-beta and NF-E2-related factor-2 for GSTA2 gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nrf2 Activator this compound Also Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on the Glycolipid Metabolism and the Nrf2/HO-1 Pathway in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Cellular kinetics of induction by this compound and its keto derivative of detoxication enzymes in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 2 enzyme induction by the major metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound chemoprevention trial in Qidong, People's Republic of China: study design and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound chemoprevention trial in Qidong, People's Republic of China: modulation of serum aflatoxin albumin adduct biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Oltipraz-A-Synthetic-Dithiolethione-and-its-Biological-Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oltipraz, with the chemical structure 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione, is a synthetic dithiolethione that was initially developed as an antischistosomal agent.[1][2] Subsequent extensive research has revealed its potent chemopreventive properties, positioning it as a significant compound in cancer research.[1][2] this compound has demonstrated efficacy in inhibiting carcinogenesis across a variety of experimental models, including those for liver, bladder, skin, lung, colon, and breast cancer.[1] Its biological activities are multifaceted, primarily revolving around the induction of cellular defense mechanisms against oxidative and electrophilic stress. This guide provides a comprehensive overview of the biological activities of this compound, its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a compound of high interest for therapeutic development. These activities are primarily linked to its ability to modulate cellular detoxification and antioxidant pathways.

-

Chemoprevention and Anticancer Activity : this compound is a well-established cancer chemopreventive agent.[3] It has been shown to inhibit chemically induced carcinogenesis in numerous animal models.[2][4] Its anticancer effects are also attributed to its ability to inhibit angiogenesis and tumor growth.[3] One study showed that this compound inhibits the proliferation of human colon adenocarcinoma cells with an IC50 of 100 microM.[5]

-

Antioxidant and Cytoprotective Effects : A primary mechanism of this compound is the induction of a battery of Phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress.[2][4] It enhances the cellular antioxidant capacity by increasing the levels of glutathione (B108866) (GSH) and related enzymes.[6] In RSC96 cells exposed to high glucose, this compound improved cell viability, reduced apoptosis, decreased malondialdehyde (MDA) levels, and increased superoxide (B77818) dismutase (SOD) levels, demonstrating significant antioxidative effects.[7]

-

Anti-inflammatory Activity : this compound has been shown to suppress pro-inflammatory responses. For instance, the related dithiolethione, 3H-1,2-dithiole-3-thione (D3T), was found to inhibit lipopolysaccharide (LPS)-induced proinflammatory responses in macrophages.[8] This suggests that dithiolethiones, in general, possess anti-inflammatory properties.

-

Metabolic Regulation : this compound and its metabolites have been found to influence metabolic pathways. An active metabolite of this compound, known as M2, increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by activating AMPK.[9] In a mouse model of type 2 diabetes, this compound improved blood glucose and insulin (B600854) resistance, decreased blood lipid levels, and reduced inflammation and oxidative stress.[10]

-

Inhibition of Cytochrome P450 Enzymes : this compound can act as a competitive inhibitor of certain cytochrome P450 enzymes, which are involved in the metabolic activation of some carcinogens.[3] It has been reported to have an apparent Ki of 10 μM for one such enzyme.[3]

Mechanism of Action

The biological effects of this compound are mediated through several key signaling pathways. The most well-characterized of these is the Nrf2-antioxidant response element (ARE) pathway.

Activation of the Nrf2 Signaling Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by being bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[11]

This compound and other electrophiles are thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][11] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including:

-

Phase II Detoxification Enzymes : Such as NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs).[11][12]

-

Antioxidant Proteins : Including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[10][12]

-

Drug Transporters : Such as multidrug resistance-associated proteins (Mrps).[3]

The induction of these genes collectively enhances the cell's ability to detoxify carcinogens and reactive oxygen species (ROS), thereby providing protection against cellular damage. The induction of NQO1 by this compound has been shown to be dependent on Nrf2 activation.[11] Furthermore, in human macrophages infected with Mycobacterium tuberculosis, this compound activated Nrf2 signaling, leading to the expression of HO-1, NQO1, and GST, which protected the macrophages from cell death.[12]

References

- 1. Cancer chemoprotection by this compound: experimental and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemopreventive activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. profiles.foxchase.org [profiles.foxchase.org]

- 5. Cellular kinetics of induction by this compound and its keto derivative of detoxication enzymes in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of this compound as a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Prevents High Glucose-Induced Oxidative Stress and Apoptosis in RSC96 Cells through the Nrf2/NQO1 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An active metabolite of this compound (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Nrf2 Activator this compound Also Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Nrf2 signaling by this compound inhibits death of human macrophages with mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Oltipraz: A Bifunctional Inducer of Phase I and II Detoxification Enzymes - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oltipraz [4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione] is a synthetic dithiolethione that has garnered significant interest as a promising chemopreventive agent. Its protective effects are largely attributed to its capacity to act as a bifunctional inducer, upregulating both Phase I and Phase II detoxification enzymes. This dual action enhances the metabolism and elimination of a wide array of carcinogens and xenobiotics, thereby mitigating their potential for cellular damage and neoplastic transformation. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols for its characterization, and a summary of key quantitative data regarding its enzyme induction profile.

Introduction

The cellular detoxification of foreign compounds (xenobiotics), including carcinogens, is a multi-step process orchestrated by a suite of drug-metabolizing enzymes. These are broadly categorized into Phase I and Phase II enzymes. Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, introduce or expose functional groups on xenobiotics, often preparing them for subsequent reactions. Phase II enzymes, such as glutathione (B108866) S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs), conjugate these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion from the body.

This compound has been extensively studied for its ability to potently induce these detoxification pathways.[1][2] Initially developed as an antischistosomal agent, its chemopreventive properties were subsequently discovered, demonstrating efficacy in various animal models of carcinogenesis.[1][3] This guide will delve into the core mechanisms of this compound as a bifunctional inducer, focusing on its interaction with key signaling pathways that regulate the expression of these critical enzymes.

Molecular Mechanisms of Action

This compound exerts its bifunctional induction of detoxification enzymes through at least two major signaling pathways: the Keap1-Nrf2 pathway for Phase II enzyme induction and the Aryl Hydrocarbon Receptor (AhR) pathway for the induction of certain Phase I and Phase II enzymes.

Phase II Enzyme Induction via the Keap-Nrf2 Pathway

The induction of a broad spectrum of Phase II enzymes by this compound is primarily mediated by the Keap1-Nrf2 signaling pathway.[4][5] Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5]

This compound, or its metabolites, can covalently modify reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding Phase II enzymes, thereby initiating their transcription.[3][6]

Phase I and II Enzyme Induction via the AhR-XRE Pathway

While initially recognized as a monofunctional inducer of Phase II enzymes, subsequent research has revealed that this compound is a bifunctional inducer, also capable of upregulating Phase I enzymes like CYP1A1, as well as certain Phase II enzymes, through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7][8]

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, such as this compound, the AhR translocates to the nucleus. There, it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes, including CYP1A1 and some GSTs, leading to their enhanced transcription.[7][8]

Quantitative Data on Enzyme Induction

The following tables summarize the quantitative effects of this compound on the induction of various Phase I and II enzymes from in vitro and in vivo studies.

Table 1: In Vitro Induction of Detoxification Enzymes by this compound

| Cell Line | Enzyme | This compound Concentration (µM) | Fold Induction | Reference |

| Human Colon Adenocarcinoma (HT29) | Glutathione S-Transferase (GST) | 100 | 3-fold | [9] |

| Human Colon Adenocarcinoma (HT29) | DT-Diaphorase (NQO1) | 100 | 2-fold | [9] |

| Murine Hepatoma (Hepa 1c1c7) | NAD(P)H: Quinone Reductase (NQO1) | 14.4 (CD value) | 2-fold (doubling concentration) | [3] |

| Rat Hepatoma | GST Ya mRNA | 75 mg/kg (in vivo) | 2-2.4-fold | [10] |

| Rat Hepatoma | NQO1 mRNA | 75 mg/kg (in vivo) | 1.6-2.8-fold | [10] |

| Rat Hepatoma | UGT2B1 mRNA | 75 mg/kg (in vivo) | 4-6-fold | [10] |

| Rat Hepatoma | UGT1A6 mRNA | 75 mg/kg (in vivo) | 4-10-fold | [10] |

Table 2: In Vivo Induction of Detoxification Enzymes by this compound in Rats

| Tissue | Enzyme | This compound Dose | Fold Induction | Reference |

| Liver | NQO1 Activity | 200 ppm in diet | Significant increase | [11] |

| Liver | GST Activity | 200 ppm in diet | Small increase | [11] |

| Colon | NQO1 Activity | 200 ppm in diet | Selective increase | [11] |

| Colon | GST and UGT Activities | 200 ppm in diet | No increase | [11] |

Table 3: Induction of Detoxification Enzymes by this compound Metabolites

| Metabolite | Cell Line | Enzyme | Concentration (µM) | Fold Induction | Reference |

| M2 (3-ketone) | Human Colon Adenocarcinoma (HT29) | DT-Diaphorase (NQO1) Activity | 100 | 2.8-fold | [9] |

| M2 (3-ketone) | Human Colon Adenocarcinoma (HT29) | DT-Diaphorase (NQO1) mRNA | 100 | 5.8-fold | [9] |

| M3 (pyrrolopyrazine derivative) | Human Colon Adenocarcinoma (HT29) | DT-Diaphorase (NQO1) Activity | All concentrations | Inactive | [9] |

| Unmethylated Pyrrolopyrazine | Murine Hepatoma (Hepa 1c1c7) | NQO1 | 13.5-23.6 (CD value) | Comparable to this compound | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on detoxification enzyme induction.

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST.

-

Materials:

-

Cell or tissue lysate

-

Phosphate buffered saline (PBS), pH 6.5

-

100 mM CDNB in ethanol

-

100 mM Reduced Glutathione (GSH) in water

-

UV-transparent cuvettes or 96-well plate

-

Spectrophotometer capable of reading at 340 nm

-

-

Procedure:

-

Prepare an assay cocktail containing 980 µl PBS, 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH for each reaction.[7]

-

Equilibrate the assay cocktail and samples to 25°C.

-

To a cuvette, add 900 µl of the assay cocktail.

-

Add 100 µl of PBS to a blank cuvette and zero the spectrophotometer at 340 nm.

-

Initiate the reaction by adding 100 µl of the cell or tissue lysate to the sample cuvettes.

-

Mix immediately and measure the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.[7][12]

-

-

Calculation:

-

Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Subtract the rate of the blank reaction from the sample reactions.

-

Calculate GST activity using the molar extinction coefficient of the GS-CDNB conjugate (9.6 mM⁻¹cm⁻¹).[12]

-

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay

This assay measures the dicoumarol-inhibitable reduction of menadione (B1676200) by NQO1, which is coupled to the reduction of a tetrazolium dye.

-

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

Menadione

-

NADPH or an NADPH regenerating system

-

MTT or similar tetrazolium dye

-

Dicoumarol (NQO1 inhibitor)

-

96-well plate

-

Plate reader capable of reading absorbance in the range of 490-640 nm

-

-

Procedure:

-

Plate cells in a 96-well plate and treat with this compound for the desired time.

-

Lyse the cells directly in the wells or prepare lysates separately.

-

Prepare a reaction mixture containing the assay buffer, menadione, and NADPH.

-

For each sample, prepare two reactions: one with and one without the NQO1 inhibitor, dicoumarol.

-

Add the reaction mixture to the cell lysates.

-

Add the tetrazolium dye.

-

Incubate at 37°C and monitor the formation of the colored formazan (B1609692) product by measuring the absorbance at the appropriate wavelength.[13]

-

-

Calculation:

-

NQO1 activity is determined as the difference in the rate of formazan formation between the reactions with and without dicoumarol.

-

Western Blot for Nrf2 Nuclear Translocation

This protocol allows for the detection of increased Nrf2 protein levels in the nucleus following this compound treatment.

-

Materials:

-

Treated and untreated cells

-

Nuclear and cytoplasmic extraction buffers

-

Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-α-tubulin for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

-

Procedure:

-

After treatment with this compound, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard protocols.[5]

-

Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

-

Probe the same membrane with antibodies against Lamin B (nuclear marker) and α-tubulin (cytoplasmic marker) to confirm the purity of the fractions.

-

RT-qPCR for Gene Expression Analysis

This method quantifies the mRNA levels of target genes (e.g., CYP1A1, GSTA2, NQO1) to assess the transcriptional induction by this compound.

-

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (containing SYBR Green or a probe-based system)

-

Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)

-

qPCR instrument

-

-

Procedure:

-

Extract total RNA from cells using a suitable kit and assess its quality and quantity.

-

Synthesize cDNA from an equal amount of RNA from each sample using reverse transcriptase.[14]

-

Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15]

-

Generate a melt curve at the end of the reaction to verify the specificity of the amplified product (for SYBR Green-based assays).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the untreated control.[15]

-

Conclusion

This compound stands out as a potent bifunctional inducer of both Phase I and Phase II detoxification enzymes, a characteristic that underpins its significant chemopreventive potential. Its ability to activate the Nrf2 and AhR signaling pathways allows for a coordinated upregulation of a wide array of genes involved in the metabolic clearance of carcinogens. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of action of this compound and to develop novel chemopreventive strategies. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its therapeutic potential in cancer prevention.

References

- 1. aseascience.com [aseascience.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. Phase 2 enzyme induction by the major metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Alleviating Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. This compound is a bifunctional inducer activating both phase I and phase II drug-metabolizing enzymes via the xenobiotic responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular kinetics of induction by this compound and its keto derivative of detoxication enzymes in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase II-selective induction of hepatic drug-metabolizing enzymes by this compound -5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione-, 1,7-phenanthroline, and 2,2'-dipyridyl in rats is not accompanied by induction of intestinal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of NAD(P)H quinone: oxidoreductase1 inhibits carcinogen-induced aberrant crypt foci in colons of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmrservice.com [bmrservice.com]

- 13. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 14. elearning.unite.it [elearning.unite.it]

- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Oltipraz in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oltipraz, a synthetic dithiolethione, has garnered significant interest for its potent chemopreventive properties, demonstrated across a variety of preclinical cancer models.[1] Initially developed as an antischistosomal agent, its mechanism of action is largely attributed to the induction of Phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is paramount for translating its therapeutic potential to clinical settings. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound in key preclinical models, complete with detailed experimental protocols, comparative data, and visual representations of metabolic and experimental pathways.

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been predominantly characterized in rats, with some data available for mice and monkeys. These studies reveal species-specific differences in drug disposition.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats

| Parameter | Control Rats | Cirrhotic Rats | Reference |

| Dose (mg/kg) | 30 | 30 | [3] |

| AUC (µg·min/mL) | 1490 | 2840 | [3] |

| CL (mL/min/kg) | 20.2 | 10.6 | [3] |

| Vd (L/kg) | - | - | |

| t½ (min) | - | - |

AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution; t½: Half-life. Data presented as mean values. Cirrhosis was induced by dimethylnitrosamine.

Table 2: Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Control Rats | Dehydrated Rats | Cirrhotic Rats | Reference |

| Dose (mg/kg) | 30 | 30 | 30 | [4][5] |

| Cmax (µg/mL) | - | - | - | |

| Tmax (min) | - | - | - | |

| AUC (µg·min/mL) | 316 | 180 | 890 | [4][5] |

| t½ (min) | - | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life. Data presented as mean values.

Note: Comprehensive pharmacokinetic data for mice, dogs, and monkeys are limited in the publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the typical experimental protocols employed in the pharmacokinetic and bioanalytical assessment of this compound.

Preclinical Pharmacokinetic Study Protocol (Rat Model)

A representative experimental workflow for a preclinical pharmacokinetic study of this compound in rats is depicted below.

-

Animal Models : Male Sprague-Dawley or Wistar rats are commonly used.[3][5] Animals are acclimated to the laboratory environment before the study.

-

Dosing : For oral administration, this compound is often suspended in a vehicle such as corn oil.[6] For intravenous administration, a solution is prepared, and the dose is administered via a cannulated vein.

-

Blood Sampling : Blood samples are typically collected at multiple time points post-dosing to accurately define the plasma concentration-time profile.[6] Common sampling sites in rats include the jugular vein or tail vein.

-

Plasma Preparation : Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma, which is then stored frozen until analysis.

Bioanalytical Method for this compound Quantification

The quantification of this compound in plasma is typically achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation (Protein Precipitation) :

-

To a 100 µL aliquot of plasma, add 200-300 µL of a precipitating agent such as acetonitrile (B52724).[7][8]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[9]

-

Transfer the clear supernatant to a clean tube for LC-MS/MS analysis.[9]

-

-

LC-MS/MS Conditions :

-

Chromatographic Separation : A C18 reverse-phase column is commonly used. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol), run in a gradient elution mode.

-

Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. The MRM transitions for this compound and an internal standard (e.g., ethyl-oltipraz) are monitored. For this compound, a common transition is m/z 227→193.[7]

-

Metabolism of this compound

This compound undergoes extensive metabolism in preclinical species, primarily through Phase I oxidation and Phase II conjugation reactions.

Metabolic Pathways

The metabolism of this compound involves several key transformations. The major metabolites identified are M1 (4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-one), M2 (a pyrrolopyrazine derivative), and M3. The metabolic pathway involves both cytochrome P450 (CYP) enzymes for initial oxidation and subsequent conjugation by Phase II enzymes such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs).[1][10][11]

Enzyme Induction

A key pharmacological feature of this compound is its ability to induce the expression of both Phase I and Phase II drug-metabolizing enzymes.[10] This induction is primarily mediated through the activation of the Nrf2 signaling pathway.[1] this compound has been shown to induce various CYP isoforms, as well as GSTs and UGTs, which contributes to its chemopreventive effects by enhancing the detoxification of carcinogens.[10][11]

Conclusion

The preclinical pharmacokinetic and metabolic profile of this compound is complex, characterized by species-dependent disposition and significant induction of drug-metabolizing enzymes. While rat models have been extensively studied, a more comprehensive understanding of its pharmacokinetics in other preclinical species is necessary for robust interspecies scaling and prediction of human pharmacokinetics. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacological properties of this compound and advance its clinical development.

References

- 1. Effects of this compound on the Glycolipid Metabolism and the Nrf2/HO-1 Pathway in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of the Major Metabolite of the Cancer Chemopreventive Drug this compound with Cytochrome C: A Novel Pathway for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic changes of this compound after intravenous and oral administration to rats with liver cirrhosis induced by dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound after intravenous and oral administration in rats with dehydration for 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and therapeutic effects of this compound after consecutive or intermittent oral administration in rats with liver cirrhosis induced by dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in diabetic rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of this compound using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound is a bifunctional inducer activating both phase I and phase II drug-metabolizing enzymes via the xenobiotic responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of phase 2 enzyme induction by this compound and other dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

Oltipraz's Effects on the Antioxidant Response Element (ARE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and cellular effects of Oltipraz, a potent activator of the Antioxidant Response Element (ARE). The information presented herein is intended to serve as a core resource for professionals engaged in antioxidant-based drug discovery and development.

Core Mechanism of Action: Nrf2-Dependent ARE Activation

This compound is a synthetic dithiolethione that functions as a powerful inducer of the Keap1-Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.

This compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[5][6] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of a wide array of cytoprotective genes. This binding initiates the transcription of Phase II detoxification enzymes, such as Glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as antioxidant proteins like heme oxygenase-1 (HO-1) and the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), the rate-limiting enzyme in glutathione synthesis.[6][7] The induction of these genes fortifies cellular defenses against carcinogens and oxidative damage. The critical role of Nrf2 in mediating the effects of this compound has been demonstrated in studies where the induction of target genes was abrogated in Nrf2-null mice.[4][5]

Quantitative Data on this compound-Mediated ARE Activation

The following tables summarize the quantitative effects of this compound and its active metabolite, M2, on the induction of ARE-regulated enzymes and reporter gene activity.

Table 1: Induction of ARE-Regulated Enzymes by this compound

| Cell Line/Tissue | Enzyme | This compound Concentration | Fold Induction | Reference |

| Human Colon Adenocarcinoma (HT29) | Glutathione S-transferase (GST) | 100 µM | 3-fold | [8] |

| Human Colon Adenocarcinoma (HT29) | NAD(P)H:quinone oxidoreductase 1 (NQO1) | 100 µM | 2-fold | [8] |

| Mouse Liver | Nqo1 mRNA | 150 mg/kg | 22-fold | [5] |

| Mouse Liver | Nqo1 mRNA | 100 mg/kg | Significant increase | [5] |

| Mouse Liver | Nqo1 mRNA | 250 mg/kg | 6-fold | [5] |

Table 2: Activity of this compound and its Metabolite M2

| Compound | Assay | Cell Line | Value | Reference |

| This compound | NQO1 Induction (CD value) | Murine Hepatoma (Hepa 1c1c7) | 14.4 ± 1.3 µM | [9] |

| This compound | NQO1 Induction (CD value) | Murine Hepatoma (Hepa 1c1c7) | 13.5 ± 1.4 µM | [9] |

| Metabolite M2 | NQO1 Induction (from prodrug 5) | Murine Hepatoma (Hepa 1c1c7) | 20.1 ± 4.6 µM | [9] |

| Metabolite M2 | NQO1 Induction (from prodrug 6) | Murine Hepatoma (Hepa 1c1c7) | 23.6 ± 1.6 µM | [9] |

| Metabolite M2 | ARE-Luciferase Induction (CD value*) | Murine Hepatoma | 35.8 ± 2.8 µM | [9] |

| This compound | DT-diaphorase (NQO1) Induction | Human Colon Adenocarcinoma (HT29) | 2.6-fold at 100 µM | [8] |

| Metabolite M2 | DT-diaphorase (NQO1) Induction | Human Colon Adenocarcinoma (HT29) | 2.8-fold at 100 µM | [8] |

| Metabolite M2 | DT-diaphorase mRNA Induction | Human Colon Adenocarcinoma (HT29) | 5.8-fold at 100 µM | [8] |

*CD value: Concentration required to double the enzyme activity or luciferase induction.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the this compound-Nrf2-ARE signaling pathway and a typical experimental workflow for assessing ARE activation.

Caption: this compound-Nrf2-ARE Signaling Pathway.

Caption: Experimental Workflow for ARE Activation.

Detailed Methodologies for Key Experiments

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the ARE in response to this compound treatment.

a. Cell Culture and Transfection:

-

Culture human hepatoma (HepG2) cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, sodium pyruvate, and penicillin/streptomycin.

-

For transient transfection, co-transfect HepG2 cells with a firefly luciferase reporter plasmid containing an ARE-driven promoter (e.g., from the NQO1 or GSTA2 gene) and a Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent.[5]

-

Alternatively, use a stable HepG2 cell line with an integrated ARE-luciferase reporter construct.

b. This compound Treatment:

-

Plate the transfected or stable cells in 96-well plates.

-

After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1-100 µM) or a vehicle control (DMSO).

c. Luciferase Activity Measurement:

-

After a defined incubation period (e.g., 24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated cells.

Nrf2 Nuclear Translocation by Western Blot

This method assesses the accumulation of Nrf2 in the nucleus following this compound treatment.

a. Cell Culture and Treatment:

-

Culture cells (e.g., HepG2 or primary hepatocytes) to a suitable confluency.

-

Treat cells with this compound (e.g., 50 µM) or vehicle for various time points (e.g., 0, 1, 2, 4, 8 hours).

b. Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol involving differential centrifugation.

c. Western Blotting:

-

Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe the membranes for loading controls, such as Lamin B1 for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction.

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the Nrf2 band intensity to the respective loading control.

-

Calculate the fold change in nuclear Nrf2 levels in this compound-treated samples compared to the vehicle control.

ARE-Regulated Gene Expression by Quantitative PCR (qPCR)